An In-depth Technical Guide to 4-(2,2,2-Trifluoroacetamido)butanoic Acid
An In-depth Technical Guide to 4-(2,2,2-Trifluoroacetamido)butanoic Acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(2,2,2-Trifluoroacetamido)butanoic acid for researchers, scientists, and drug development professionals.
Chemical Properties and Data
4-(2,2,2-Trifluoroacetamido)butanoic acid, also known as N-(Trifluoroacetyl)-γ-aminobutyric acid, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The incorporation of a trifluoroacetyl group significantly modifies the physicochemical properties of the parent molecule, enhancing its potential for various research applications.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 50632-83-2 | ChemicalBook[1] |
| Molecular Formula | C₆H₈F₃NO₃ | MySkinRecipes[2] |
| Molecular Weight | 199.13 g/mol | MySkinRecipes[2] |
| IUPAC Name | 4-[(2,2,2-trifluoroacetyl)amino]butanoic acid | Benchchem[3] |
| Melting Point | 78-81 °C | Guidechem[4] |
| Refractive Index | 1.405 | Guidechem[4] |
| Storage | Room temperature, dry, sealed | MySkinRecipes[2] |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Peaks/Signals |
| ¹H NMR | δ ~1.8-2.0 ppm (quintet, 2H, -CH₂-CH₂-COOH), δ ~2.3-2.5 ppm (triplet, 2H, -CH₂-COOH), δ ~3.3-3.5 ppm (quartet, 2H, -NH-CH₂-), δ ~9.5-10.0 ppm (broad singlet, 1H, -COOH), δ ~8.0-8.5 ppm (broad singlet, 1H, -NH-) |
| ¹³C NMR | δ ~25-30 ppm (-CH₂-CH₂-COOH), δ ~30-35 ppm (-CH₂-COOH), δ ~40-45 ppm (-NH-CH₂-), δ ~115-120 ppm (quartet, J ≈ 285 Hz, -CF₃), δ ~155-160 ppm (quartet, J ≈ 37 Hz, -CO-CF₃), δ ~175-180 ppm (-COOH) |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~2500-3300 (broad, O-H stretch of carboxylic acid), ~2850-2960 (C-H stretch), ~1710 (C=O stretch of carboxylic acid), ~1690 (C=O stretch of amide I), ~1550 (N-H bend of amide II), ~1100-1200 (C-F stretch) |
| Mass Spectrometry (m/z) | Expected fragments: [M-OH]⁺, [M-COOH]⁺, [M-CF₃]⁺, [M-NHCOCF₃]⁺ |
Experimental Protocols
Synthesis of 4-(2,2,2-Trifluoroacetamido)butanoic acid
This protocol is a general method adapted from the N-trifluoroacetylation of amino acids.
Materials:
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4-Aminobutanoic acid (GABA)
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Trifluoroacetic anhydride (TFAA)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (TEA) or N-methylmorpholine (NMM) (optional, as a base)
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Hydrochloric acid (HCl), 1M
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Ethyl acetate
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Anhydrous sodium sulfate
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Rotary evaporator
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Magnetic stirrer and stir bar
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Ice bath
Procedure:
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Dissolve 4-aminobutanoic acid in anhydrous DCM or THF in a round-bottom flask.
-
Cool the solution in an ice bath.
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Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution. If a base is used, add it to the amino acid solution before the TFAA.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, quench the reaction by slowly adding water.
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Acidify the mixture to pH 2 with 1M HCl.
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Extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: Synthesis workflow for 4-(2,2,2-Trifluoroacetamido)butanoic acid.
Purification by Recrystallization
Materials:
-
Crude 4-(2,2,2-Trifluoroacetamido)butanoic acid
-
A suitable solvent system (e.g., Diethyl ether/Hexane[4])
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Erlenmeyer flask
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., diethyl ether).
-
Slowly add the "poor" solvent (e.g., hexane) until the solution becomes slightly cloudy.
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Add a few drops of the "good" solvent back until the solution is clear again.
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Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Biological Context and Potential Signaling Pathways
4-(2,2,2-Trifluoroacetamido)butanoic acid is a structural analog of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[5] The introduction of the trifluoroacetyl group can alter its lipophilicity and interaction with biological targets. While specific studies on this compound are limited, its structural similarity to GABA suggests potential interaction with the GABAergic system.
The GABAergic signaling pathway is crucial for regulating neuronal excitability. GABA, released from a presynaptic neuron, binds to postsynaptic GABA receptors (GABA-A and GABA-B). GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron and an inhibitory postsynaptic potential (IPSP). GABA-B receptors are G-protein coupled receptors that can indirectly open potassium channels or inhibit calcium channels, also resulting in an inhibitory effect.
Derivatives of butanoic acid have been shown to have various biological activities, including the modulation of neurotransmission.[6] It is plausible that 4-(2,2,2-Trifluoroacetamido)butanoic acid could act as a modulator of GABA receptors or GABA transporters, thereby influencing GABAergic signaling.
Caption: Potential modulation of GABAergic signaling by the target compound.
Further research is necessary to elucidate the precise mechanism of action and specific molecular targets of 4-(2,2,2-Trifluoroacetamido)butanoic acid. Its unique chemical properties make it a valuable tool for probing the GABAergic system and a potential lead compound in the development of novel therapeutics targeting neurological disorders.
References
- 1. Probing the steric requirements of the γ-aminobutyric acid aminotransferase active site with fluorinated analogues of vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyric acid - Wikipedia [en.wikipedia.org]
- 3. GABAergic Signaling as Therapeutic Target for Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000112) [hmdb.ca]
- 6. Datapunk Opus 23: [datapunk.net]
